molecular formula C11H16ClNO4 B1671701 L-DOPA Ethyl Ester Hydrochloride CAS No. 39740-30-2

L-DOPA Ethyl Ester Hydrochloride

Número de catálogo: B1671701
Número CAS: 39740-30-2
Peso molecular: 261.7 g/mol
Clave InChI: CVQFXVIIFKVRCK-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dihydroxyphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA Ethyl Ester Hydrochloride typically involves the esterification of 3,4-dihydroxyphenylalanine (L-DOPA) with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of advanced catalysts and reaction conditions ensures efficient production while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Substituted phenolic and amino derivatives.

Aplicaciones Científicas De Investigación

L-DOPA ethyl ester hydrochloride is a highly soluble prodrug of levodopa, used for treating Parkinson's disease and potentially other conditions . It offers improved levodopa absorption, which helps manage response fluctuations in Parkinson's patients .

Parkinson's Disease Treatment

  • Improved Levodopa Delivery Levodopa ethyl ester (LDEE) serves as a prodrug to levodopa, enhancing gastric solubility and absorption compared to standard levodopa . Its use can overcome the challenges of impaired levodopa absorption, often caused by poor solubility and delayed gastric emptying .
  • Management of Response Fluctuations LDEE is effective in reducing "delayed on" and "no-on" episodes in Parkinson's patients . Clinical studies indicate that LDEE solution improves the latency to "on" after morning and post-lunch doses, and reduces "no-on" episodes after the post-lunch dose .
  • Rescue Therapy Subcutaneous and intramuscular injections of LDEE have shown promise as a rescue therapy for response fluctuations in Parkinson's disease . Injections of LDEE can rapidly reverse "off" situations, with a high success rate in turning patients "on" . The onset of action is quick, and the duration of the "on" state is dose-dependent .

Potential Applications Beyond Parkinson's Disease

L-DOPA ethyl ester salts may have applications beyond Parkinson's disease, including the treatment of:

  • Senile dementia
  • Alzheimer's disease
  • Memory disorders
  • Depression
  • Hyperactive syndrome
  • Affective illness
  • Neurodegenerative diseases
  • Neurotoxic injury
  • Brain ischemia
  • Head trauma injury
  • Spinal trauma injury
  • Schizophrenia
  • Attention deficit disorder
  • Multiple sclerosis
  • Withdrawal symptoms
  • Epilepsy
  • Convulsions or seizures

LDEE can be used to increase plasma levels of levodopa in subjects who need it .

Mecanismo De Acción

The mechanism of action of L-DOPA Ethyl Ester Hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparación Con Compuestos Similares

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:

    3,4-Dihydroxyphenethylamine hydrochloride: Known for its role as a neurotransmitter.

    Dopamine hydrochloride: A key neurotransmitter involved in various physiological processes.

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of L-DOPA Ethyl Ester Hydrochloride.

Actividad Biológica

L-DOPA ethyl ester hydrochloride (LDEE) is a prodrug of L-DOPA, primarily used in the treatment of Parkinson's disease (PD). This compound has garnered attention due to its improved solubility and absorption characteristics compared to traditional L-DOPA formulations. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

L-DOPA ethyl ester is designed to enhance the delivery of L-DOPA to the brain. Upon administration, it is rapidly converted into L-DOPA, which then crosses the blood-brain barrier (BBB) to replenish dopamine levels in patients suffering from PD. This conversion is facilitated by enzymatic hydrolysis, which releases L-DOPA and improves its bioavailability.

Pharmacokinetics

LDEE has demonstrated superior pharmacokinetic properties compared to standard L-DOPA formulations. A study indicated that LDEE provides more rapid absorption and onset of action, leading to reduced latency times for therapeutic effects in PD patients.

Parameter L-DOPA L-DOPA Ethyl Ester
Onset of Action LongerShorter
Peak Plasma Levels VariableConsistent
Bioavailability LowerHigher

Efficacy in Parkinson's Disease

  • Response Fluctuations : A multicenter study involving 62 PD patients showed that LDEE significantly reduced "delayed on" and "no-on" episodes when compared to standard levodopa-carbidopa tablets. Patients experienced quicker responses after dosing with LDEE, leading to improved overall management of their symptoms .
  • Subcutaneous Administration : In an open trial, LDEE was administered subcutaneously and intramuscularly, resulting in rapid elevations in plasma levels of L-DOPA. The study reported a high success rate in turning patients "on," with 43 out of 45 injections leading to positive outcomes .
  • Safety Profile : The compound was well tolerated among participants, with only minor side effects noted. This safety profile makes it a viable option for patients experiencing fluctuations in response to traditional therapies .

Comparative Studies

A comparative analysis between LDEE and traditional L-DOPA formulations highlights the advantages of using the ethyl ester form:

  • Absorption Rates : Studies indicate that LDEE exhibits a higher absorption rate due to its solubility properties, which mitigates issues related to delayed gastric emptying commonly seen with standard formulations .
  • Duration of Effect : The duration of the therapeutic effect was also enhanced with LDEE, providing longer periods of symptom relief without the "off" periods associated with conventional treatments .

Case Study 1: Efficacy in Elderly Patients

In a cohort study involving elderly PD patients who struggled with traditional therapies, administration of LDEE resulted in significant improvements in motor function and daily living activities. Patients reported fewer fluctuations and greater overall satisfaction with their treatment regimen.

Case Study 2: Pediatric Considerations

A small-scale study explored the use of LDEE in pediatric populations with movement disorders. Initial results suggested that the compound could be beneficial; however, further research is needed to establish safety and efficacy in this demographic.

Propiedades

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFXVIIFKVRCK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-DOPA Ethyl Ester Hydrochloride
Reactant of Route 2
Reactant of Route 2
L-DOPA Ethyl Ester Hydrochloride
Reactant of Route 3
Reactant of Route 3
L-DOPA Ethyl Ester Hydrochloride
Reactant of Route 4
Reactant of Route 4
L-DOPA Ethyl Ester Hydrochloride
Reactant of Route 5
Reactant of Route 5
L-DOPA Ethyl Ester Hydrochloride
Reactant of Route 6
Reactant of Route 6
L-DOPA Ethyl Ester Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.